4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C22H17BrN2O4 and a molecular weight of 453.296 g/mol . This compound is known for its unique structure, which includes a methoxybenzoyl group, a carbohydrazonoyl linkage, and a bromobenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves several steps. The synthetic route typically starts with the preparation of the methoxybenzoyl hydrazone, which is then reacted with a bromobenzoic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction
Chemical Reactions Analysis
4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The methoxybenzoyl group can form hydrogen bonds with biological molecules, while the carbohydrazonoyl linkage allows for the formation of stable complexes. The bromobenzoate moiety can participate in various chemical reactions, enhancing the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar structure but with a different substitution pattern on the benzoyl group.
4-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate: This compound features a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
2-Methoxy-4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has an additional methoxy group, which can influence its solubility and interaction with biological molecules.
Properties
CAS No. |
769155-96-6 |
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Molecular Formula |
C22H17BrN2O4 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
[4-[(E)-[(3-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H17BrN2O4/c1-28-18-6-4-5-16(13-18)21(26)25-24-14-15-9-11-17(12-10-15)29-22(27)19-7-2-3-8-20(19)23/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
QFAKOTNEZKORMP-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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